molecular formula C10H16ClNO B14664471 3-(2-Aminopropyl)-4-methylphenol;hydrochloride CAS No. 42061-96-1

3-(2-Aminopropyl)-4-methylphenol;hydrochloride

Cat. No.: B14664471
CAS No.: 42061-96-1
M. Wt: 201.69 g/mol
InChI Key: QLBSUJSFZMJEMR-UHFFFAOYSA-N
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Description

3-(2-Aminopropyl)-4-methylphenol;hydrochloride is an organic compound with the molecular formula C10H16ClNO It is a derivative of phenol and is characterized by the presence of an aminopropyl group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminopropyl)-4-methylphenol;hydrochloride typically involves a multi-step reaction process. One common method starts with meta-methoxy bromobenzene, which undergoes a series of reactions involving propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid. The final product is obtained through a four-step reaction sequence . This method is noted for its ease of operation, environmental friendliness, and high yield, making it suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminopropyl)-4-methylphenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(2-Aminopropyl)-4-methylphenol;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Aminopropyl)-4-methylphenol;hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals. This leads to various physiological effects, including mydriasis (pupil dilation) and increased heart rate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminopropyl)-4-methylphenol;hydrochloride is unique due to its specific structural features and the combination of its aminopropyl and methyl groups. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

42061-96-1

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

3-(2-aminopropyl)-4-methylphenol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-7-3-4-10(12)6-9(7)5-8(2)11;/h3-4,6,8,12H,5,11H2,1-2H3;1H

InChI Key

QLBSUJSFZMJEMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)CC(C)N.Cl

Origin of Product

United States

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